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Golvatinib MTD from Clinical Trials

The following table summarizes the MTD and key findings from phase I clinical trials in humans, which are

the ultimate goal of preclinical animal studies.

Dosing Determined Dose-Limiting Frequent Related Adverse Events e
Regimen MTD Toxicities (DLTSs) (>10%)
Twice 200 mg BID Grade 3 ALT increase;  Proteinuria (50%), nausea (50%), [1]
Daily (BID) Grade 2 vomiting, vomiting (44.1%), fatigue (41.2%),
nausea, and anorexia  decreased appetite (32.4%),
[1] increased ALT (32.4%) [1] [2]
Once Daily 400 mg QD Grade 3 fatigue (50% Diarrhea (58.8%), nausea (50%), [2]
(QD) of patients at a dose vomiting (44.1%), fatigue (41.2%),

level above MTD) [2] decreased appetite (32.4%),
increased ALT (32.4%) [2]

Experimental Protocol for MTD Determination in a
Phase I Clinical Trial
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The human MTD data was derived from phase I dose-escalation studies, which follow a standardized design.

Below is a generalized workflow and the detailed methodology for such a trial.
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Click to download full resolution via product page

Detailed Methodology

This protocol is based on the standard "3+3" design used in oncology phase I trials [2].

¢ Study Population: Patients with advanced solid tumors that have progressed after approved therapy.
Participants typically have an ECOG performance status of 0-1 [1].
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e Dosing: Golvatinib is administered orally in continuous 28-day cycles. The study tests escalating
dose levels, starting from a predefined safe dose (e.g., 100 mg once daily or 50 mg twice daily) [1]
[2].

¢ Dose Escalation ("3+3" Design):

o A cohort of 3 patients is enrolled at a starting dose.

o These patients are monitored for the first cycle (28 days) for the occurrence of Dose-Limiting
Toxicities (DLTs). DLTs are typically defined as severe (Grade 3 or higher) adverse events
related to the drug, based on standardized criteria like CTCAE (Common Terminology Criteria
for Adverse Events).

o If 0/3 patients experience a DLT: The dose is escalated for the next cohort of 3 patients.

o If 1/3 patients experiences a DLT: The cohort is expanded to include 3 more patients (making
6 total at that dose).

= If 1/6 patients experiences a DLT: Escalation continues.
= |If 22/6 patients experience DLTs: Dose escalation stops, and the previous dose level is
declared the MTD.

o If 22/3 patients experience DLTs: Dose escalation is terminated, and the previous dose level
is declared the MTD [2].

e MTD Expansion Cohort: Once the MTD is identified, additional patients are enrolled to further
characterize the drug's safety, pharmacokinetics, and preliminary efficacy at the recommended phase
Il dose [2].

Frequently Asked Questions

What is the mechanism of action of Golvatinib?

Golvatinib (E7050) is a highly potent, small-molecule, ATP-competitive multi-kinase inhibitor. Its primary
targets are the receptor tyrosine kinases c-Met and multiple members of the Eph receptor family. It also
inhibits c-Kit, Ron, and VEGFR-2. This activity disrupts signaling pathways involved in cell proliferation,

survival, migration, and matrix invasion, which are crucial for tumor growth and metastasis [1] [3] [2].

Why might specific animal model MTD data be unavailable in the
public domain?

¢ Proprietary Nature of Data: Preclinical data generated by pharmaceutical companies during drug
development is often considered confidential competitive information and is not always published in
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full detail.

¢ Focus on Human Trials: Published literature and abstracts often focus on the translational outcomes
of preclinical work (i.e., the design and results of human clinical trials), as these are of direct
relevance to the medical community and regulators [1] [2].

¢ Regulatory Submissions: Detailed animal study data is typically submitted directly to regulatory
agencies (like the FDA) as part of an Investigational New Drug (IND) application and may not be
released publicly [4].

What is the general purpose of preclinical animal studies in MTD
determination?

Before human trials, extensive preclinical studies are conducted to:

o Estimate a Safe Starting Dose: Animal toxicology studies identify a dose that causes minimal
toxicity, which is used to calculate the first human dose.

¢ Ildentify Target Organs of Toxicity: Understanding which organs are affected by the drug in animals
helps clinicians monitor for specific adverse events in trials.

¢ Characterize Pharmacokinetics (PK): Studies in animals assess how the drug is absorbed,
distributed, metabolized, and excreted (ADME) [5] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b547940#golvatinib-mtd-determination-in-different-animal-

models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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